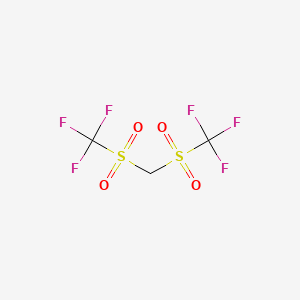

Bis(trifluoromethylsulphonyl)methane

Übersicht

Beschreibung

Bis(trifluoromethylsulphonyl)methane is a useful research compound. Its molecular formula is C3H2F6O4S2 and its molecular weight is 280.2 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(trifluoromethanesulfonyl)methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ionic Liquids and Physical Properties

Bis(trifluoromethanesulfonyl)methane, known as TFSA, plays a significant role in the formation of ionic liquids. TFSA-based ionic liquids are notable for their low melting point, fluidity, and stability. These properties are attributed to the non-spherical shape, fluorination, and diffuse charge distribution of TFSA. Comparative studies with non-fluorinated species have highlighted the impact of fluorination on the thermal and electrical stability of these ionic liquids (Pringle et al., 2003).

Molecular Structure and Hydrogen Bonds

The molecule exists in various monomeric forms, demonstrating different types of intramolecular hydrogen bonds. The stability and form of these bonds are influenced by the medium's polarity. For example, Bis(trifluoromethylsulfonylamino)methane forms symmetrical structures containing two N-H...O=S bonds, which are energetically favorable (Sterkhova et al., 2006).

Halogenation and Chemical Transformations

The halogenation of potassium or silver salts of bis(trifluoromethanesulfonyl)methane leads to the production of α-halo disulfone. This process is essential for various chemical transformations of fluorinated α-halo-disulfones, showcasing the chemical versatility of bis(trifluoromethanesulfonyl)methane (Zhu Shizheng et al., 2010).

Precursors to Polysilylmethanes

Bis(trifluoromethanesulfonyl)methane derivatives, such as bis(trifluoromethanesulfonatosilyl)methane, have been utilized as precursors in the synthesis of polysilylmethanes. This application demonstrates its potential in facilitating new synthetic routes in organosilicon chemistry (Bommers & Schmidbaur, 1994).

Electrophilic Substitution Reactions

Bis(trifluoromethanesulfonyl)methane is involved in electrophilic substitution reactions, particularly in the synthesis of bis(indolyl)methanes. This process highlights its role in catalyzing reactions that produce compounds with potential biological activities (Li et al., 2006).

Conformational Studies in Ionic Liquids

The conformational equilibrium of bis(trifluoromethanesulfonyl) imide anions in ionic liquids has been studied using Raman spectroscopy and DFT calculations. These studies provide insights into the molecular structure and behavior of TFSA-based ionic liquids (Fujii et al., 2006).

Safety and Hazards

Bis(trifluoromethanesulfonyl)methane is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Bis(trifluoromethylsulphonyl)methane, also known as bis(trifluoromethanesulfonyl)methane, is a super Brønsted acid . Its primary targets are the substrates involved in C–C and C–X coupling (where X represents a heteroatom) .

Mode of Action

The compound interacts with its targets by creating beneficial hydrogen-bonding interactions (C–H⋯O, N–H⋯O, and C–H⋯F) in the chiral cavity essential for inducing high enantioselectivities . It regulates the orientation of the substrates to induce a more favorable chiral environment . Furthermore, it improves the electrophilicity of the reaction sites of the substrates and facilitates the initial water elimination step .

Biochemical Pathways

The compound affects the pathways involved in asymmetric allylic amination . The central functional group (CFG) of the compound plays a crucial role in controlling the asymmetric stereoinduction mechanism .

Pharmacokinetics

It is known to be a solid, non-hygroscopic, nonoxidizing compound that is soluble in organic solvents , which may influence its bioavailability.

Result of Action

The compound’s action results in efficient C–C and C–X coupling . The CFG of the compound contributes to more favorable noncovalent interactions (C–H⋯F and C–H⋯π) and a chiral environment, which are vital beneficial factors to the enantioselectivity .

Action Environment

The compound’s non-hygroscopic nature suggests that it may be stable in humid environments .

Eigenschaften

IUPAC Name |

trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOFWVRRMVGXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059982 | |

| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-76-2 | |

| Record name | Bis[(trifluoromethyl)sulfonyl]methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bis((trifluoromethyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trifluoromethylsulphonyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(trifluoromethylsulfonyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2L8S7M9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

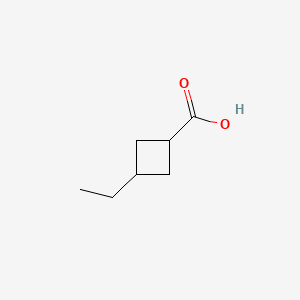

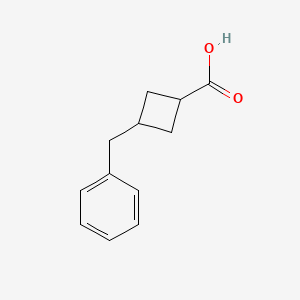

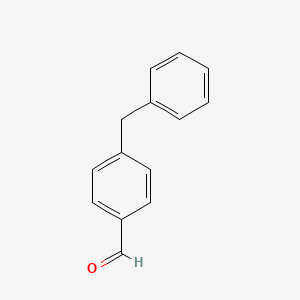

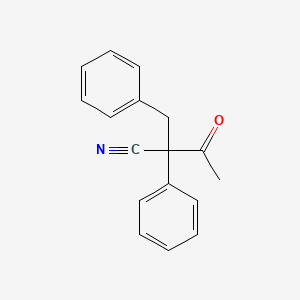

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bis(trifluoromethanesulfonyl)methane and what makes it interesting for researchers?

A1: Bis(trifluoromethanesulfonyl)methane, often abbreviated as Tf2CH2, is a strong carbon-based Brønsted acid. Its highly acidic nature, combined with the electron-withdrawing properties of the trifluoromethanesulfonyl groups, makes it a valuable reagent and catalyst in organic synthesis. Researchers are particularly interested in its use for applications like initiating cationic polymerization and promoting specific organic reactions.

Q2: How does the structure of Bis(trifluoromethanesulfonyl)methane contribute to its strong acidity?

A2: The molecule's high acidity is attributed to the presence of two highly electron-withdrawing trifluoromethanesulfonyl (CF3SO2) groups flanking the central carbon atom. These groups pull electron density away from the central carbon-hydrogen bond, making the hydrogen atom much more prone to dissociation and thus increasing the acidity of the molecule. [, ]

Q3: Can you give specific examples of how Bis(trifluoromethanesulfonyl)methane is used in polymerization reactions?

A3: Bis(trifluoromethanesulfonyl)methane, particularly in conjunction with suitable silyl ketene acetals, has been successfully employed as a catalyst for the group transfer polymerization (GTP) of N,N-disubstituted acrylamides. [] The selection of specific silyl ketene acetals can influence polymerization kinetics and the resulting polymer's properties. [] Additionally, it has also been investigated as a catalyst in the cationic polymerization of electron-rich olefins. []

Q4: What types of solvents are compatible with Bis(trifluoromethanesulfonyl)methane?

A4: Bis(trifluoromethanesulfonyl)methane shows good solubility in non-polar, aprotic solvents like hexane and pentane. Research indicates that the choice of solvent can impact the effectiveness of the compound, for example in its ability to passivate silicon surfaces. []

Q5: Are there any studies on the environmental impact or degradation of Bis(trifluoromethanesulfonyl)methane?

A5: While the provided research papers focus on the chemical properties and applications of Bis(trifluoromethanesulfonyl)methane, there's limited information on its environmental impact and degradation pathways. Further investigation is needed to assess its persistence, bioaccumulation potential, and any potential risks to ecosystems.

Q6: Have there been any crystallographic studies on Bis(trifluoromethanesulfonyl)methane or its derivatives?

A6: Yes, crystal and structural data for two alkali salts of Bis(trifluoromethanesulfonyl)methane have been reported in the literature. [] This type of structural information is valuable for understanding the compound's reactivity and its interactions with other molecules.

Q7: Has computational chemistry been used to study Bis(trifluoromethanesulfonyl)methane?

A7: While the provided abstracts don't explicitly mention computational studies on Bis(trifluoromethanesulfonyl)methane itself, such techniques are frequently used in chemistry to investigate reaction mechanisms, molecular properties, and to explore structure-activity relationships. Computational tools could be applied to further explore the reactivity of Bis(trifluoromethanesulfonyl)methane and potentially design derivatives with enhanced properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.